4-(4-Methoxyphenoxy)benzonitrile

Description

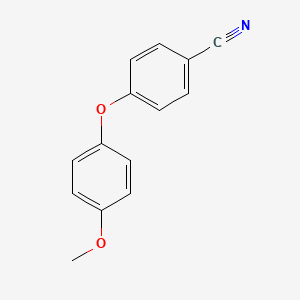

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNXINOPSYVXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363417 | |

| Record name | 4-(4-methoxyphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78338-68-8 | |

| Record name | 4-(4-Methoxyphenoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78338-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-methoxyphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(4-Methoxyphenoxy)benzonitrile

Introduction

In the landscape of modern drug discovery and materials science, the diaryl ether nitrile scaffold represents a privileged structure, offering a unique combination of chemical stability, conformational flexibility, and electronic properties. 4-(4-Methoxyphenoxy)benzonitrile is a notable example of this class, integrating a polar nitrile group, a flexible ether linkage, and two distinct aromatic systems. A thorough understanding of its physicochemical properties is paramount for researchers aiming to harness its potential. The nitrile group can act as a crucial hydrogen bond acceptor or a bioisosteric replacement for other functionalities, while the overall lipophilicity, governed by the dual phenyl rings, dictates its behavior in biological and formulation contexts.

This guide provides an in-depth analysis of the core physicochemical characteristics of this compound. It is designed for researchers, medicinal chemists, and formulation scientists, offering not just data, but the strategic rationale behind its characterization. We will explore its molecular identity, spectroscopic profile, and synthetic pathways, and provide validated, step-by-step protocols for determining its most critical properties—solubility and lipophilicity—which are fundamental to predicting its performance in both in vitro and in vivo systems.

Molecular Identity and Structural Attributes

The foundational step in characterizing any compound is to establish its precise molecular identity. The structural features of this compound—a terminal methoxy group, a central diaryl ether linkage, and a para-substituted nitrile—govern its physical and chemical behavior.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 3539-51-7 | Vendor Data |

| Molecular Formula | C₁₄H₁₁NO₂ | Calculated |

| Molecular Weight | 225.24 g/mol | Calculated |

| Canonical SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N | - |

Senior Scientist's Insight: The molecule's diaryl ether core is a key structural motif found in numerous biologically active compounds. The ether linkage is not merely a spacer; it imparts significant conformational flexibility, allowing the two aromatic rings to adopt various orientations. This flexibility can be critical for optimizing binding to a biological target. The para-substitution pattern on both rings minimizes steric hindrance and creates a relatively linear, rod-like geometry.

Core Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogs and computational models. The data presented below provides a foundational baseline for laboratory investigation.

Table 2: Summary of Physicochemical Properties

| Property | Value / Range | Method | Significance in Drug Development |

|---|---|---|---|

| Physical Form | White to off-white solid | Visual Inspection | Affects handling, formulation (e.g., solid dosage forms), and dissolution rate. |

| Melting Point | 127 - 128.5 °C | Experimental (Analog)[1] | Indicator of purity and crystal lattice energy; impacts thermodynamic solubility. |

| Calculated logP | ~3.5 - 4.0 | Computational | Predicts lipophilicity, membrane permeability, and potential for metabolism. |

| Aqueous Solubility | Low | Predicted | Crucial for bioavailability; low solubility often requires formulation enhancement. |

| Polar Surface Area | 42.0 Ų | Computational | Influences transport properties, including blood-brain barrier penetration. |

Discussion of Properties:

-

Melting Point: The melting point of the structurally similar analog, 4-(4-(methylsulfonyl)phenoxy)benzonitrile, is 127–128.5 °C.[1] It is reasonable to predict a similar, relatively high melting point for this compound, indicative of a stable, well-ordered crystal lattice. This stability suggests that a significant amount of energy is required to overcome intermolecular forces, which often correlates with lower aqueous solubility.

-

Lipophilicity (logP): The partition coefficient (logP) is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A calculated logP in the range of 3.5-4.0 suggests that the compound is highly lipophilic. While this favors good membrane permeability, it may also lead to poor aqueous solubility, increased metabolic clearance, and potential off-target binding.

-

Aqueous Solubility: Given its high lipophilicity and stable crystalline form, the aqueous solubility is expected to be low. This is a primary challenge to address in drug development, as a compound must be in solution to be absorbed.[2]

Spectroscopic Profile

The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical deuterated solvent like CDCl₃, the proton spectrum would exhibit distinct signals:

-

A singlet around 3.8-3.9 ppm corresponding to the three protons of the methoxy (-OCH₃) group.

-

A set of two doublets in the aromatic region (6.9-7.7 ppm ). Due to the ether linkage, the aromatic protons on both rings will appear as AA'BB' systems. The protons on the methoxy-substituted ring are expected to be more upfield (closer to 6.9-7.1 ppm) due to the electron-donating effect of the methoxy group. The protons on the nitrile-substituted ring will be further downfield (closer to 7.5-7.7 ppm) due to the electron-withdrawing nature of the nitrile. Each signal would integrate to 2H.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides a map of the carbon skeleton:

-

The methoxy carbon (-OCH₃) signal would appear around 55-56 ppm .[3]

-

The nitrile carbon (C≡N) is typically found further downfield, around 118-120 ppm .[3]

-

A complex series of signals in the aromatic region (115-165 ppm ) for the twelve aromatic carbons. The carbon attached to the nitrile (the ipso-carbon) would be significantly shifted, often appearing at a lower field strength around 104-110 ppm.[3]

-

-

FTIR (Fourier-Transform Infrared Spectroscopy):

-

A sharp, strong absorption band around 2220-2230 cm⁻¹ is the characteristic stretching vibration of the nitrile (C≡N) group.

-

Strong C-O-C stretching bands for the diaryl ether linkage will appear in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.

-

Aromatic C-H stretching vibrations will be visible just above 3000 cm⁻¹ .

-

Synthesis Pathway: The Ullmann Condensation

The most reliable and classical method for constructing the diaryl ether bond in this molecule is the Ullmann condensation.[4][5] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. In this case, 4-cyanophenol is coupled with a 4-haloanisole (typically 4-iodoanisole or 4-bromoanisole) in the presence of a base.

Caption: Generalized workflow for the Ullmann synthesis of the target compound.

Senior Scientist's Insight: The choice of base and solvent is critical for driving the Ullmann reaction to completion. Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) due to its higher solubility in organic solvents.[6] The copper catalyst is essential, and modern protocols often include a ligand (like a phenanthroline or a Schiff base) to stabilize the copper and accelerate the catalytic cycle, sometimes allowing for lower reaction temperatures.[6] The reaction is sensitive to air, so performing it under an inert atmosphere (e.g., nitrogen or argon) is crucial for achieving high yields.

Experimental Protocols for Physicochemical Characterization

The following protocols are industry-standard methods for obtaining reliable physicochemical data. They are designed to be self-validating through the use of controls and replicate measurements.

Protocol 5.1: Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[7][8]

-

Principle: An excess of the solid compound is agitated in an aqueous buffer at a constant temperature until equilibrium is reached between the solid and dissolved states. The concentration of the compound in the filtered supernatant is then quantified.

-

Materials:

-

This compound (solid, >99% purity)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (HPLC grade)

-

Type 1 Ultrapure water

-

2 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

0.22 µm syringe filters (hydrophilic, low-protein binding)

-

Calibrated HPLC-UV system

-

-

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to at least three separate 2 mL vials. An amount that is visibly in excess (e.g., 2-5 mg) is sufficient.

-

Solvent Addition: Accurately pipette 1.0 mL of pH 7.4 PBS into each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation (e.g., 250 rpm).

-

Incubation: Allow the samples to equilibrate for a minimum of 48 hours. This duration is critical to ensure thermodynamic equilibrium is achieved.[9]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for 1 hour to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a glass syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Attach a 0.22 µm syringe filter and discard the first ~100 µL to saturate any binding sites on the filter membrane. Collect the remaining filtrate into a clean HPLC vial.

-

Quantification: Analyze the filtrate by a validated HPLC-UV method against a standard curve prepared from a stock solution of the compound in acetonitrile.

-

-

Senior Scientist's Insight: The initial discard of filtrate is a critical step often overlooked; it prevents artificially low solubility values due to compound adsorption onto the filter material. It is also wise to test for compound degradation during the 48-hour incubation by analyzing the starting material alongside the final sample. If the solubility is extremely low, a more sensitive analytical technique like LC-MS/MS may be required for quantification.[2]

Protocol 5.2: Determination of the Partition Coefficient (logP) by HPLC

This method provides a rapid and reliable estimation of logP by correlating a compound's retention time on a reverse-phase HPLC column with its lipophilicity.[10][11]

-

Principle: A series of reference compounds with known logP values are used to create a calibration curve of log k' (logarithm of the capacity factor) versus logP. The log k' of the test compound is then measured under the same conditions, and its logP is interpolated from the curve.

-

Materials:

-

This compound

-

A set of 5-7 reference standards with known logP values spanning a range (e.g., from 1.0 to 5.0).

-

C18 reverse-phase HPLC column

-

Mobile phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)

-

Uracil or sodium nitrate (for determining dead time, t₀)

-

Calibrated HPLC-UV system

-

-

Step-by-Step Methodology:

-

System Preparation: Equilibrate the HPLC system with the chosen isocratic mobile phase until a stable baseline is achieved.

-

Dead Time (t₀) Determination: Inject a solution of an unretained compound (e.g., uracil) to determine the column void time (t₀).

-

Calibration Curve Generation: a. Inject each reference standard individually and record its retention time (tᵣ). b. Calculate the capacity factor (k') for each standard using the formula: k' = (tᵣ - t₀) / t₀ . c. Calculate log k' for each standard. d. Plot the known logP values (Y-axis) against the calculated log k' values (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.98 is considered acceptable.

-

Test Compound Analysis: Inject this compound and record its retention time (tᵣ).

-

logP Calculation: a. Calculate k' and then log k' for the test compound using the same formula as in step 3. b. Use the regression equation from the calibration curve to calculate the logP of the test compound.

-

-

Senior Scientist's Insight: The key to an accurate HPLC-based logP determination is the selection of appropriate reference standards.[12] They should be structurally diverse but well-behaved chromatographically, and their logP values should bracket the expected logP of your test compound. This method determines logP at the pH of the mobile phase; for ionizable compounds, this is a critical consideration, but for a neutral molecule like this compound, this is less of a concern.

Conclusion

This compound is a compound of significant interest, defined by its diaryl ether scaffold. Its key physicochemical properties—a stable crystalline solid nature, high lipophilicity (predicted logP ~3.5-4.0), and consequently low aqueous solubility—present a classic profile for a molecule with potential biological activity but potential drug development challenges. The experimental protocols detailed herein provide a robust framework for empirically verifying these characteristics, enabling researchers to make data-driven decisions in lead optimization, formulation development, and material science applications. A comprehensive understanding of this foundational data is the cornerstone of translating a promising molecular structure into a functional application.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Gfací, A., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. Available at: [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

- Polli, J. E., et al. (2003). Determination of logP coefficients via a RP-HPLC column. Google Patents, US6548307B2.

- Kansy, M., et al. (2003). High throughput HPLC method for determining Log P values. Google Patents, US6524863B1.

-

Hate, S. S., et al. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 13(2), 567-570. Available at: [Link]

-

Alves, C., et al. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. ADMET & DMPK, 5(3), 127-146. Available at: [Link]

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. Available at: [Link]

-

Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

-

De Gruyter. (2022). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Available at: [Link]

-

Cristau, H.-J., et al. (2005). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 7(11), 2165–2168. Available at: [Link]

-

Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 47(3), 211-213. Available at: [Link]

-

Arkat USA, Inc. (2010). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2010(xi), 101-114. Available at: [Link]

-

Chem-Impex. (n.d.). 4-Methoxybenzonitrile. Available at: [Link]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information. Available at: [Link]

-

PubChem. (n.d.). 4-(4-Methoxy-phenylethynyl)-benzonitrile. Available at: [Link]

-

Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México, 47(3). Available at: [Link]

-

ResearchGate. (2023). Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. Available at: [Link]

-

Alzchem Group. (n.d.). 4-Methoxybenzonitrile. Available at: [Link]

-

PubChem. (n.d.). 4-Methoxybenzonitrile. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile. Available at: [Link]

-

Pharmaffiliates. (n.d.). 4-Methoxybenzonitrile. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available at: [Link]

-

PubChem. (n.d.). 4-(4-Methylphenoxy)benzonitrile. Available at: [Link]

- Google Patents. (n.d.). Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link]

-

PubChem. (n.d.). 4-[(4-Hydroxy-3-methoxyphenyl)methyl]benzonitrile. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. rsc.org [rsc.org]

- 4. books.rsc.org [books.rsc.org]

- 5. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(4-Methoxyphenoxy)benzonitrile: Molecular Structure, Synthesis, and Characterization for Advanced Research

This technical guide provides a comprehensive overview of 4-(4-methoxyphenoxy)benzonitrile, a molecule of interest for researchers and professionals in drug development and materials science. This document delves into the fundamental molecular characteristics, outlines a robust synthetic protocol, and discusses the expected analytical signatures for this compound.

Molecular Structure and Physicochemical Properties

This compound is an aromatic ether with a diaryl ether linkage connecting a benzonitrile moiety and a methoxy-substituted phenyl ring. This structure imparts a unique combination of rigidity and polarity, making it a valuable building block in medicinal chemistry and polymer science.

The core structure consists of a central oxygen atom bridging two phenyl rings. One ring is substituted with a nitrile group (-C≡N) at the para position (position 4), while the other ring bears a methoxy group (-OCH₃) also at the para position. The presence of the electron-withdrawing nitrile group and the electron-donating methoxy group influences the electronic properties of the molecule, creating a significant dipole moment.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₂ | Calculated |

| Molecular Weight | 225.24 g/mol | Calculated |

| IUPAC Name | This compound |

The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), Nitrogen (14.01 g/mol ), and Oxygen (16.00 g/mol ).

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction, specifically the Williamson ether synthesis. This well-established method provides a high-yielding and scalable route to diaryl ethers.

The reaction involves the deprotonation of 4-methoxyphenol to form a more nucleophilic phenoxide ion, which then attacks an electron-deficient aromatic ring, displacing a leaving group. For the synthesis of this compound, 4-fluorobenzonitrile is an excellent electrophilic partner due to the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic attack.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established methods for the synthesis of analogous diaryl ethers.

Materials:

-

4-Methoxyphenol

-

4-Fluorobenzonitrile

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a stirred solution of 4-methoxyphenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of 4-methoxyphenol.

-

Add 4-fluorobenzonitrile (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Causality Behind Experimental Choices:

-

Potassium Carbonate: A mild base is used to deprotonate the phenol without causing unwanted side reactions.

-

Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the nucleophilic substitution reaction.

-

4-Fluorobenzonitrile: The fluoro group is an excellent leaving group in nucleophilic aromatic substitution reactions.

Spectroscopic and Analytical Characterization

The structural elucidation of the synthesized this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and a singlet for the methoxy group protons. The protons on the benzonitrile ring will likely appear as two doublets, as will the protons on the methoxyphenol ring, due to para-substitution. The chemical shifts will be influenced by the electron-withdrawing nitrile group and the electron-donating methoxy group.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the nitrile carbon (around 118-120 ppm), the methoxy carbon (around 55-60 ppm), and the aromatic carbons. The carbon atoms directly attached to the ether oxygen will have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:

-

~2220-2230 cm⁻¹: A sharp and strong absorption band corresponding to the C≡N stretching vibration of the nitrile group.

-

~1240-1260 cm⁻¹: A strong absorption band due to the C-O-C stretching of the diaryl ether linkage.

-

~2850-2950 cm⁻¹: C-H stretching vibrations of the methoxy group.

-

~1500 and ~1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of 225.24 g/mol . Fragmentation patterns may include the loss of the methoxy group or cleavage of the ether bond.

Visualization of Molecular Structure and Synthesis

Molecular Structure of this compound

Caption: 2D representation of the this compound molecular structure.

Williamson Ether Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications and Future Perspectives

This compound serves as a versatile intermediate in the synthesis of more complex molecules. The nitrile group can be readily converted to other functional groups such as amines, carboxylic acids, and tetrazoles, opening up a wide range of possibilities for derivatization.

In the context of drug discovery, the diaryl ether scaffold is a common motif in many biologically active compounds. The specific substitution pattern of this compound could be explored for its potential as a lead compound in various therapeutic areas.

In materials science, the rigid nature of the molecule, coupled with its potential for polymerization through the nitrile group, makes it an interesting candidate for the development of high-performance polymers with desirable thermal and electronic properties.

Conclusion

This technical guide has provided a detailed overview of this compound, focusing on its molecular structure, a reliable synthetic methodology, and expected analytical characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating further exploration and application of this promising molecule.

References

-

PubChem. 4-(4-Methylphenoxy)benzonitrile. National Center for Biotechnology Information. [Link]

- Google Patents.Process for producing 4-(4-alkylphenoxy) benzylamines. JPH08291116A.

A Comprehensive Technical Guide to the Solubility of 4-(4-Methoxyphenoxy)benzonitrile

This guide provides an in-depth analysis of the solubility of 4-(4-Methoxyphenoxy)benzonitrile, a key intermediate in the development of novel therapeutics and advanced materials. Recognizing the scarcity of public quantitative solubility data for this specific compound, this document furnishes researchers, scientists, and drug development professionals with a robust framework for solubility assessment. This includes predictive analysis based on molecular structure, qualitative insights from analogous compounds, and detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination.

Introduction: The Significance of Solubility in Application

This compound, a diaryl ether nitrile, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motifs are present in a variety of biologically active compounds. A thorough understanding of its solubility in common solvents is a critical prerequisite for its successful application in chemical synthesis, purification, formulation, and biological screening. Poor solubility can impede reaction kinetics, complicate purification processes, and lead to inaccurate results in high-throughput screening, ultimately hindering the drug discovery and development pipeline.

This guide will empower researchers to:

-

Predict the solubility of this compound in various solvents based on its molecular structure.

-

Leverage qualitative solubility data from structurally similar compounds to inform solvent selection.

-

Implement robust experimental protocols to quantitatively determine both thermodynamic and kinetic solubility.

-

Utilize computational tools for the in-silico prediction of solubility.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like." this compound possesses a combination of polar and non-polar features that dictate its interactions with different solvents.

-

Polar Moieties: The nitrile (-C≡N) group is a strong dipole, capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor. The ether linkage (-O-) and the methoxy group (-OCH₃) also contribute to the molecule's polarity and can act as hydrogen bond acceptors.

-

Non-Polar Moieties: The two phenyl rings constitute a significant non-polar, hydrophobic portion of the molecule, favoring interactions with non-polar solvents through van der Waals forces.

Based on this structure, a qualitative solubility profile can be predicted:

-

High Expected Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the polar nitrile and ether groups.[1]

-

Moderate to High Expected Solubility: In polar protic solvents like ethanol and methanol, which can act as hydrogen bond donors to the nitrile, ether, and methoxy oxygens. Solvents of intermediate polarity, such as acetone and ethyl acetate, are also expected to be effective.[1]

-

Low to Moderate Expected Solubility: In non-polar aromatic solvents like toluene, which can interact favorably with the phenyl rings.[1]

-

Low Expected Solubility: In non-polar aliphatic solvents such as hexane and cyclohexane, where the polar groups would be poorly solvated.[1]

-

Very Low Expected Solubility: In water, due to the large hydrophobic surface area of the two aromatic rings.

Insights from Analogous Compounds

| Compound | Structural Similarity | Relevant Solubility Information |

| 4-Methoxybenzonitrile | Shares the methoxybenzonitrile core. | Described as having good solubility in organic solvents.[2] Publicly available data indicates it is soluble in water.[3] |

| 4-(4-Methylphenoxy)benzonitrile | Isomeric, with a methyl group instead of a methoxy group on the phenoxy ring. | Synthesis procedures indicate it can be dissolved in ethyl acetate and washed with hexane, suggesting good solubility in ethyl acetate and poor solubility in hexane.[4] |

| 4-(2-Methoxyphenoxy)phthalonitrile & 4-(3-Methoxyphenoxy)phthalonitrile | Contains the methoxyphenoxy and nitrile functionalities. | A synthesis paper reports recrystallization from a 50% aqueous 2-propanol solution and crystal growth from chloroform.[5] This suggests moderate solubility in hot aqueous isopropanol and good solubility in chloroform. |

These examples collectively support the prediction that this compound will exhibit good solubility in a range of polar aprotic and moderately polar organic solvents.

Experimental Determination of Solubility

To obtain precise and actionable data, experimental determination of solubility is essential. Two key types of solubility are relevant in a research and development context: thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid compound. It is a critical parameter for understanding the intrinsic solubility of a compound and is often determined using the shake-flask method.[6]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid any solid particles in the supernatant.

-

Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Express the solubility in units such as mg/mL or µg/mL.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This is a high-throughput method commonly used in early drug discovery to identify compounds with potential solubility liabilities.[7][8]

Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilution and Precipitation: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve the desired final concentration. The DMSO concentration should be kept low (typically ≤ 2%) to minimize its co-solvent effect.

-

Incubation: Incubate the mixture for a defined period (e.g., 2 hours) at a controlled temperature.

-

Analysis: Determine the concentration of the compound remaining in solution. This can be done by:

Computational Prediction of Solubility

In the absence of experimental data, computational methods can provide valuable estimates of solubility. These approaches range from simple empirical models to more complex physics-based calculations.

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use machine learning algorithms to correlate molecular descriptors with experimentally determined solubilities for a large dataset of compounds.[10] While no specific QSPR model for this compound was found, general-purpose solubility predictors can be used for an initial estimate.

-

Physics-Based Methods: These methods calculate the free energy of solvation to predict solubility. While computationally intensive, they can provide a more fundamental understanding of the dissolution process.[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found in the public domain, information for the closely related compound 4-methoxybenzonitrile indicates that it is an irritant.[12] Standard laboratory safety precautions should be followed when handling this compound:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure, insights from analogous compounds, and robust experimental protocols, researchers can effectively navigate the challenges associated with this key compound. The detailed methodologies for thermodynamic and kinetic solubility determination presented herein offer a practical and reliable approach to generating the critical data needed to advance research, development, and application of this compound.

References

-

Liu, Z., et al. (2015). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. ResearchGate. Retrieved from [Link]

-

Chemsrc. (2025). 4-Methoxybenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines.

- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.

- Singhvi, G., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.

- Botnar, O. S., et al. (2023). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile.

-

PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methylphenoxy)benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methoxy-phenylethynyl)-benzonitrile. Retrieved from [Link]

-

Trejo Duran, M., et al. (2015). Physico-chemical Characterization of 4-(4-Pentenyloxy)Benzonitrile. ResearchGate. Retrieved from [Link]

- Pal, T., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9364-9417.

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

- Al-Barakati, A., & El-Azhary, M. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

- Al-Omair, M. A., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(15), 5801.

- Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-41.

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Agarwal, S., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.

- Faria, J., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Pal, T., et al. (2018). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics, 149(5), 054501.

- Google Patents. (n.d.). US3259646A - Process for the preparation of p-hydroxybenzonitrile.

-

Imai, T., & Arai, K. (2025). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Methoxybenzonitrile | CAS#:874-90-8 | Chemsrc [chemsrc.com]

- 4. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]

- 5. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. enamine.net [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic data of 4-(4-Methoxyphenoxy)benzonitrile (NMR, IR, MS)

An In-Depth Spectroscopic Guide to 4-(4-Methoxyphenoxy)benzonitrile

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound (Molecular Formula: C₁₄H₁₁NO₂). In the interest of scientific integrity, it must be noted that while extensive public databases were surveyed, readily available, experimentally verified spectra for this specific molecule are limited. Therefore, this document leverages established principles of spectroscopic interpretation and data from closely related structural analogues to present a robust, predictive analysis. This approach serves as an authoritative guide for researchers engaged in the synthesis, identification, and characterization of this compound, providing the necessary framework to confirm its structure with confidence.

The structural elucidation of a novel or target molecule is a cornerstone of chemical and pharmaceutical research. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a multi-faceted and definitive "fingerprint" of a molecule's architecture. This guide explains the causality behind the expected spectral features of this compound, offering both the predicted data and the self-validating experimental protocols required to obtain it.

Molecular Structure and Overview

This compound is a diaryl ether derivative, featuring a methoxy-substituted phenyl ring linked via an ether oxygen to a cyano-substituted phenyl ring. This unique arrangement of electron-donating (-OCH₃) and electron-withdrawing (-CN) groups on opposite sides of the ether linkage dictates its electronic and, consequently, its spectroscopic properties.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out atomic connectivity and infer structural details.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ is used for less soluble compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic region.

-

Data Acquisition: Record the spectrum over a range of 0-12 ppm. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum, and integrate the signals to determine the relative number of protons.

The structure suggests four distinct proton signals: a singlet for the methoxy group and three sets of signals for the aromatic protons. The two para-substituted benzene rings are expected to exhibit characteristic AA'BB' splitting patterns, which often appear as two distinct doublets.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment | Rationale |

| ~ 7.65 | Doublet (d) | 2H | H-2, H-6 | These protons are ortho to the electron-withdrawing nitrile group, causing significant deshielding and a downfield shift. They are coupled to H-3 and H-5. |

| ~ 7.05 | Doublet (d) | 2H | H-3, H-5 | These protons are meta to the nitrile group but ortho to the electron-donating ether oxygen. The ether effect shifts them upfield relative to the H-2/H-6 protons. |

| ~ 7.00 | Doublet (d) | 2H | H-2', H-6' | These protons are ortho to the ether oxygen but meta to the methoxy group. The net electron-donating effect results in an upfield shift. |

| ~ 6.95 | Doublet (d) | 2H | H-3', H-5' | These protons are ortho to the strongly electron-donating methoxy group, making them the most shielded (upfield) of the aromatic protons. |

| ~ 3.85 | Singlet (s) | 3H | -OCH₃ | The methyl protons of the methoxy group are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. While it requires more acquisition time than ¹H NMR due to the low natural abundance of the ¹³C isotope, it provides invaluable information about the number and type of carbon atoms.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-50 mg) may be beneficial.

-

Instrumentation: Acquire the spectrum on the same spectrometer, operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Data Acquisition: A proton-decoupled experiment is standard, which collapses all C-H coupling to produce a spectrum of singlets, simplifying interpretation. A wider spectral width (0-200 ppm) is used. A significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the FID similarly to the ¹H spectrum.

The molecule has 10 unique carbon signals due to symmetry: eight for the aromatic rings, one for the nitrile group, and one for the methoxy group.

| Predicted Chemical Shift (δ, ppm) | Provisional Assignment | Rationale |

| ~ 163 | C-4' | Aromatic carbon directly attached to the ether oxygen and on the methoxy-substituted ring. It is significantly deshielded by the oxygen atom. |

| ~ 158 | C-1' | Aromatic carbon attached to the ether oxygen on the cyano-substituted ring. |

| ~ 148 | C-4 | Quaternary carbon attached to the methoxy group, deshielded by the oxygen. |

| ~ 134 | C-2, C-6 | Aromatic carbons ortho to the nitrile group are deshielded. |

| ~ 122 | C-2', C-6' | Aromatic carbons ortho to the ether linkage on the methoxy-substituted ring. |

| ~ 119 | -C≡N | The nitrile carbon has a characteristic chemical shift in this region. |

| ~ 118 | C-3, C-5 | Aromatic carbons meta to the nitrile group. |

| ~ 115 | C-3', C-5' | Aromatic carbons meta to the ether linkage and ortho to the methoxy group are shielded. |

| ~ 108 | C-1 | The quaternary carbon attached to the nitrile group. Its shift is influenced by the strong electron-withdrawing nature of the cyano group. |

| ~ 56 | -OCH₃ | The methoxy carbon is highly shielded and appears far upfield, consistent with sp³-hybridized carbons attached to oxygen.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

-

Sample Preparation (ATR): The simplest method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Place the sample (ATR unit or KBr pellet holder) into an FTIR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty instrument (or pure KBr pellet). Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.

-

Data Processing: The final spectrum is automatically ratioed against the background to show absorption peaks.

The IR spectrum will be dominated by absorptions from the nitrile, ether, and aromatic functionalities.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~ 2225 | Strong, Sharp | C≡N Stretch | Nitrile (-C≡N) |

| ~ 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~ 2950-2850 | Medium-Weak | C-H Stretch | Methoxy (-OCH₃) |

| ~ 1600, ~1500 | Strong to Medium | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| ~ 1250 | Strong | C-O-C Stretch | Asymmetric Aryl Ether Stretch |

| ~ 1030 | Medium | C-O-C Stretch | Symmetric Aryl Ether Stretch |

| ~ 830 | Strong | C-H Bend | Out-of-plane bending for 1,4-disubstituted rings |

The most diagnostic peaks are the strong, sharp nitrile stretch around 2225 cm⁻¹ and the strong C-O-C ether stretch around 1250 cm⁻¹.[2] Their presence provides powerful evidence for the core structure.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) MS is a "hard" ionization technique that not only provides the molecular weight of the compound but also causes reproducible fragmentation, yielding a pattern that is characteristic of the molecular structure.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by coupling with a Gas Chromatograph (GC-MS).

-

Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV). This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).

-

Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

The molecular weight of C₁₄H₁₁NO₂ is 225.25 g/mol . The mass spectrum should show a molecular ion peak (M⁺•) at m/z = 225. The fragmentation pattern will be dictated by the cleavage of the weakest bonds, primarily the C-O bonds of the ether linkage.

| Predicted m/z | Relative Intensity | Proposed Fragment Ion |

| 225 | Moderate | [C₁₄H₁₁NO₂]⁺• (Molecular Ion) |

| 122 | Strong | [C₇H₆NO]⁺ |

| 108 | Strong | [C₇H₈O]⁺• |

| 103 | Moderate | [C₇H₅N]⁺• |

| 93 | Moderate | [C₆H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Primary Fragmentation Pathway: The most probable fragmentation pathway involves the cleavage of the diaryl ether C-O bonds. This can occur in two ways, leading to two major fragment families.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound provides an unambiguous confirmation of its structure. The predicted ¹H and ¹³C NMR spectra define the precise arrangement of the carbon-hydrogen framework. The IR spectrum confirms the presence of the critical nitrile and diaryl ether functional groups. Finally, mass spectrometry establishes the correct molecular weight and reveals a fragmentation pattern consistent with the proposed ether linkage. Together, these self-validating techniques form a robust analytical package essential for any researcher working with this molecule in drug development or materials science.

References

-

PubChem. 4-Methoxybenzonitrile. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information for "Copper-catalyzed aerobic oxidative C-C bond cleavage of aryl aldehydes with nitriles". [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information for "Palladium-catalyzed cyanation of aryl halides with K4[Fe(CN)6]". [Link]

-

PubChem. 4-(4-Methylphenoxy)benzonitrile. National Center for Biotechnology Information. [Link]

-

NIST. Benzonitrile, 4-methoxy-. NIST Chemistry WebBook. [Link]

- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.

-

ResearchGate. Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. [Link]

-

ATB. 4-Methoxybenzonitrile | C8H7NO | MD Topology | NMR | X-Ray. [Link]

-

The Royal Society of Chemistry. Supporting Information for "MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols". [Link]

-

Jumina, et al. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

-

LibreTexts. Chapter 2: Fragmentation and Interpretation of Spectra. [Link]

-

ResearchGate. Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. [Link]

-

HMDB. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

YouTube. Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

-

ResearchGate. Evidence of Structure-Selective Fragmentations in the Tandem Mass Spectra of Protonated Hydroxyalkylamino-1,4-Naphthoquinones Formed by Electrospray Ionisation. [Link]

-

Thieme. 4. The Main Fragmentation Reactions of Organic Compounds. [Link]

-

LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Discovery of 4-(4-Methoxyphenoxy)benzonitrile

This document provides a comprehensive technical overview of 4-(4-Methoxyphenoxy)benzonitrile, a key intermediate in the development of advanced materials and pharmaceutical agents.[1][2] We will delve into its chemical properties, established synthetic routes with detailed protocols, and the scientific rationale underpinning these methodologies. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded understanding of this versatile compound.

Compound Profile: Properties and Spectroscopic Data

This compound is a diaryl ether derivative characterized by the presence of a nitrile (-C≡N) group and a methoxy (-OCH₃) substituent. This unique combination of functional groups makes it a valuable building block in organic synthesis.[2] The nitrile group can be hydrolyzed, reduced, or converted to other functionalities, while the diaryl ether linkage provides thermal and chemical stability.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These values are critical for its handling, purification, and application in further synthetic steps.

| Property | Value | Source |

| CAS Number | 37563-42-1 | |

| Molecular Formula | C₁₄H₁₁NO | |

| Molecular Weight | 209.24 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [Generic Observation] |

| Melting Point | 57 - 60 °C | [2] |

| Boiling Point | 256 - 257 °C | [4][5] |

Spectroscopic Signature

Confirmation of the successful synthesis of this compound relies on rigorous spectroscopic analysis. Below are the characteristic spectral data used for its identification.

| Technique | Key Data Points | Source |

| ¹H NMR | δ (ppm) in CDCl₃: 3.86 (s, 3H, -OCH₃), 6.95 (d, 2H), 7.58 (d, 2H) | [6] |

| ¹³C NMR | δ (ppm) in CDCl₃: 55.5, 103.9, 114.7, 119.2, 133.9, 162.8 | [6] |

| Mass Spec (EI) | m/z: 133 (M⁺) for the related p-Anisonitrile | [7] |

Core Synthetic Methodologies

The formation of the diaryl ether bond is the central challenge in synthesizing this compound. Historically, the Ullmann condensation has been the workhorse for this transformation. However, modern palladium-catalyzed methods, such as the Buchwald-Hartwig reaction, offer milder conditions and broader substrate scope.

Method A: Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form a diaryl ether.[8][9] The reaction typically requires high temperatures and stoichiometric amounts of copper, often in the form of copper powder or copper(I) salts.[8]

Causality Behind Experimental Choices: The choice of a polar, high-boiling solvent like DMF or NMP is crucial to solubilize the reactants and achieve the high temperatures (often >150 °C) needed to drive the reaction.[8] A base, such as potassium carbonate, is required to deprotonate the phenol, forming the more nucleophilic phenoxide species that attacks the copper-activated aryl halide.

Sources

- 1. 4-Methoxybenzonitrile | Alzchem Group [alzchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(4-Methylphenoxy)benzonitrile | C14H11NO | CID 4046050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Benzonitrile, 4-methoxy- [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. Benzonitrile, 4-methoxy- [webbook.nist.gov]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Chemicals [chemicals.thermofisher.cn]

A Technical Guide to the Thermal Stability of 4-(4-Methoxyphenoxy)benzonitrile: A Methodological Approach

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methoxyphenoxy)benzonitrile is a molecule of significant interest, particularly as a building block in the synthesis of high-performance polymers such as poly(arylene ether nitrile)s (PAENs). The thermal stability of this monomer is a critical parameter, influencing its storage, processing, and the ultimate performance of materials derived from it. This guide presents a comprehensive framework for evaluating the thermal stability of this compound. While direct, publicly available experimental data for this specific compound is limited, this document outlines the authoritative methodologies, theoretical considerations, and data interpretation frameworks necessary for its characterization. We will delve into the principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing detailed, field-proven protocols. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system for analysis. This guide is designed to equip researchers with the expertise to rigorously assess the thermal properties of this compound and analogous compounds.

Introduction: The Significance of Thermal Stability

The molecular architecture of this compound, characterized by two aromatic rings linked by an ether bond and a nitrile functional group, suggests a high degree of thermal robustness. The ether linkage provides some flexibility, while the aromatic rings and the nitrile group contribute to the molecule's stability.[1] Understanding the precise temperature at which this molecule begins to decompose is paramount for a variety of applications. In polymer synthesis, for instance, knowledge of the monomer's thermal limits is essential for defining the processing window for polymerization and preventing degradation of the resulting polymer.[2][3] For applications in drug development, the thermal stability of a compound can impact its shelf-life and formulation strategies.

This guide will provide the foundational knowledge and practical protocols to determine the key thermal parameters of this compound, including its decomposition temperature, melting point, and any other thermally induced phase transitions.

Core Methodologies for Thermal Analysis

The primary techniques for assessing the thermal stability of a solid organic compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4] These methods provide complementary information about how a material's physical and chemical properties change with temperature.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is the gold standard for determining the decomposition temperature of a material.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[4]

-

Heating Program: Equilibrate the sample at a starting temperature of 30 °C. Ramp the temperature at a constant heating rate of 10 °C/min to a final temperature of 800 °C.[6] The choice of heating rate is a critical parameter; a slower rate can provide better resolution of decomposition events, while a faster rate can mimic certain processing conditions.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is typically determined as the point of intersection of the tangent to the baseline and the tangent to the steepest part of the mass loss curve.

Diagram of the TGA Experimental Workflow

Caption: A schematic of the TGA workflow from sample preparation to data analysis.

Differential Scanning Calorimetry (DSC): Identifying Phase Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.[4]

-

Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Heat-Cool-Heat Cycle: To remove any prior thermal history, the sample is first heated to a temperature above its expected melting point, then cooled, and finally heated again for the analysis. A typical program would be:

-

Heat from 30 °C to 200 °C at 10 °C/min.

-

Cool from 200 °C to 30 °C at 10 °C/min.

-

Heat from 30 °C to 350 °C at 10 °C/min.

-

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization, decomposition) peaks. The melting point is typically taken as the peak temperature of the endotherm.

Diagram of the DSC Experimental Workflow

Caption: A schematic of the DSC workflow from sample preparation to data analysis.

Expected Thermal Behavior and Data Interpretation

Based on the thermal stability of structurally related phthalonitriles and poly(arylene ether nitrile)s, which can be stable up to 400-500 °C, it is anticipated that this compound will exhibit high thermal stability.[2][4]

Illustrative Data Summary

The following table presents hypothetical, yet realistic, data that could be obtained from the thermal analysis of this compound.

| Parameter | Technique | Illustrative Value | Significance |

| Melting Point (Tm) | DSC | ~ 150 - 170 °C | Indicates the transition from solid to liquid phase. Important for melt processing. |

| Onset of Decomposition (Td) | TGA | > 350 °C | The temperature at which significant mass loss begins. Defines the upper limit of thermal stability. |

| Residual Mass at 800 °C | TGA | < 10% | Indicates the amount of non-volatile material remaining after decomposition. |

Interpretation of Results

-

TGA Curve: A sharp, single-step mass loss in the TGA curve would suggest a clean decomposition process. A multi-step decomposition could indicate the presence of intermediates or different decomposition pathways for various parts of the molecule.

-

DSC Thermogram: A sharp endothermic peak in the DSC thermogram corresponds to the melting of the crystalline solid. The absence of other significant thermal events before the decomposition temperature would confirm the compound's stability in its solid and liquid phases up to that point.

Mechanistic Considerations of Thermal Decomposition

The decomposition of this compound would likely initiate at the weakest bonds in the molecule. The ether linkage is a potential site for initial bond scission. The nitrile group is generally very stable. The decomposition products could include a variety of smaller aromatic and aliphatic fragments, as well as gases such as CO, CO₂, and HCN.[8] Analysis of the evolved gases during TGA, for example by coupling the TGA to a mass spectrometer (TGA-MS), would provide valuable insights into the decomposition mechanism.

Conclusion and Future Outlook

References

-

Thermal reactivity analysis of 3d. a) Scheme denoting all measured... ResearchGate. Available from: [Link]

-

Studies on crosslinking and thermal behavior of phthalonitrile end-capped imide monomer in presence of aromatic amines. ResearchGate. Available from: [Link]

-

Benzonitrile, 4-methoxy-. NIST WebBook. Available from: [Link]

-

Thermal Decomposition Mechanism of DAP-4/TKX-50 Mixtures. Hanneng Cailiao. Available from: [Link]

-

Thermogravimetric Analysis (TGA). ResearchGate. Available from: [Link]

-

4-(4-Methylphenoxy)benzonitrile. PubChem. Available from: [Link]

-

4-Methoxybenzonitrile. PubChem. Available from: [Link]

-

Post Self-Crosslinking of Phthalonitrile-Terminated Polyarylene Ether Nitrile Crystals. MDPI. Available from: [Link]

-

(PDF) Thermal Decomposition Reaction of Acetophenone Cyclic Diperoxide in Solvents of Different Physicochemical Properties. ResearchGate. Available from: [Link]

-

Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. MDPI. Available from: [Link]

-

Thermal Properties of Butylacrylate (BA) Transesterified and Benzoyl Peroxide (BPO) Cured Coir Fibers. Research and Reviews: Journal of Engineering and Technology. Available from: [Link]

-

Functional Groups In Organic Chemistry. Master Organic Chemistry. Available from: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rroij.com [rroij.com]

- 7. mdpi.com [mdpi.com]

- 8. Thermal Decomposition Mechanism of DAP-4/TKX-50 Mixtures [energetic-materials.org.cn]

4-(4-Methoxyphenoxy)benzonitrile crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(4-Methoxyphenoxy)benzonitrile

Abstract: This technical guide provides a comprehensive framework for the definitive crystal structure analysis of this compound. Intended for researchers in materials science, crystallography, and drug development, this document moves beyond procedural outlines to deliver field-proven insights into experimental design, data interpretation, and advanced structural analysis. We detail the integrated application of single-crystal and powder X-ray diffraction, computational analysis of intermolecular forces via Hirshfeld surfaces, and complementary physicochemical characterization. The methodologies described herein constitute a self-validating workflow, ensuring the generation of high-fidelity, publication-quality crystallographic data.

Introduction: The Rationale for Structural Analysis

This compound is a diaryl ether derivative, a structural motif present in molecules with diverse applications, including pharmaceuticals and liquid crystals. The precise three-dimensional arrangement of molecules in the solid state—the crystal structure—governs critical macroscopic properties such as solubility, stability, melting point, and bioavailability. A thorough understanding of this compound's crystal packing and intermolecular interactions is therefore not merely an academic exercise; it is a prerequisite for controlling its physical behavior in any application. This guide establishes a robust protocol to elucidate this structure with a high degree of confidence.

Material Synthesis and High-Quality Crystal Growth

The foundation of any successful crystal structure analysis is a high-quality single crystal. This process begins with the synthesis of pure material followed by a meticulous crystallization screening process.

Synthesis of this compound

The compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction, specifically an Ullmann condensation. This involves the copper-catalyzed coupling of 4-cyanophenol with 4-iodoanisole.

Protocol:

-

To a reaction vessel, add 4-cyanophenol (1.0 eq), 4-iodoanisole (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of copper(I) iodide (CuI, 0.1 eq).

-

Add dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 120-140 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product via column chromatography on silica gel to yield pure this compound.

Single Crystal Growth: The Critical Step

Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in each dimension, with sharp edges and no visible defects—is paramount. Slow evaporation from a solution is the most common and accessible method.

Causality Behind Solvent Choice: The ideal solvent is one in which the compound is sparingly soluble. This allows for a slow, controlled saturation process as the solvent evaporates, promoting the ordered molecular assembly required for a single crystal rather than rapid precipitation of an amorphous solid or polycrystalline powder. A screening of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) is a critical first step.

Optimized Protocol for Crystal Growth:

-

Dissolve a small amount of purified this compound in a candidate solvent (e.g., ethanol/water mixture) at a slightly elevated temperature to achieve saturation.

-

Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation, which is crucial for growing large, high-quality crystals.

-

Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

-

Monitor the vial for the formation of well-defined, transparent crystals.

Core Structural Elucidation: X-ray Diffraction

X-ray diffraction is the definitive technique for determining the atomic arrangement within a crystalline solid. We employ a dual approach using both single-crystal and powder XRD for a comprehensive analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the precise coordinates of each atom in the crystal's asymmetric unit, from which the entire crystal lattice can be constructed.

Experimental Workflow for SC-XRD:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol:

-

Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryoloop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This low temperature minimizes thermal motion of the atoms, leading to higher quality data.

-

Data Collection: The mounted crystal is placed on a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CMOS). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves indexing the diffraction spots to determine the unit cell parameters and integrating the intensities of each reflection.

-

Structure Solution and Refinement: The phase problem is solved using programs like SHELXT or Olex2 to obtain an initial model of the molecular structure. This model is then refined against the experimental data using a least-squares minimization process with software such as SHELXL. This iterative process adjusts atomic positions, displacement parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final structural model is validated using tools like checkCIF, which is a service from the International Union of Crystallography (IUCr) that checks for crystallographic consistency and potential issues.

Powder X-ray Diffraction (PXRD)

PXRD is essential for confirming the bulk purity of the synthesized material and ensuring that the single crystal selected is representative of the entire batch.

Protocol:

-

Grind a sample of the crystallized material into a fine, homogeneous powder.

-

Pack the powder into a flat sample holder.

-

Collect a diffraction pattern over a range of 2θ angles (e.g., 5° to 50°) using a powder diffractometer.

-

Compare the experimental PXRD pattern to the pattern simulated from the single-crystal data. A perfect match confirms phase purity.

Advanced Analysis: Understanding Intermolecular Interactions

A solved crystal structure provides more than just atomic coordinates. A deeper analysis reveals the non-covalent interactions that dictate the crystal packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest atom exterior to the surface (de) and interior to the surface (di) is calculated. These values are plotted on a 2D "fingerprint plot," which provides a quantitative summary of the close contacts.

Workflow for Hirshfeld Analysis:

Caption: Workflow for Hirshfeld Surface and Fingerprint Plot Analysis.

Interpretation:

-

d_norm surface: This surface is colored to show contacts shorter (red spots), equal to (white), and longer (blue) than the van der Waals radii sum. The red spots highlight key interactions like hydrogen bonds.

-

Fingerprint Plots: Symmetrical "wings" in the plot indicate C–H···π interactions, while sharp "spikes" are characteristic of strong hydrogen bonds (e.g., O···H). The percentage contribution of different contacts (H···H, C···H, O···H, etc.) can be calculated, providing a quantitative understanding of the packing forces.

Physicochemical Characterization